6-Pyrrolidino-7-deazapurine

Übersicht

Beschreibung

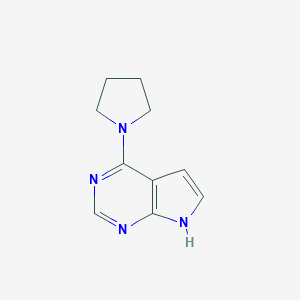

6-Pyrrolidino-7-deazapurine is a heterocyclic compound that belongs to the class of 7-deazapurines. These compounds are structurally similar to purines but lack a nitrogen atom at the 7th position, which is replaced by a carbon atom. This structural modification imparts unique chemical and biological properties to 7-deazapurines, making them valuable in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyrrolidino-7-deazapurine typically involves the introduction of a pyrrolidine ring to the 7-deazapurine scaffold. One common method is the ferrocene-catalyzed C-H imidation of 7-deazapurines with N-imidyl peroxyesters. This reaction occurs regioselectively at position 8, leading to the formation of 8-imidyl-7-deazapurine derivatives .

Industrial Production Methods: The use of ultrasound irradiation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been shown to increase reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Pyrrolidino-7-deazapurine undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to the molecule.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic aromatic substitution reactions using secondary amines.

Major Products: The major products formed from these reactions include various substituted 7-deazapurine derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

6-Pyrrolidino-7-deazapurine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 7-deazapurines exhibit inhibitory effects on various protein kinases, which are critical in cancer cell proliferation and survival. For instance, compounds derived from 7-deazapurines have been shown to modulate the activity of histone methyltransferase DOT1L, which is implicated in leukemogenesis. This modulation can lead to decreased methylation of histones associated with oncogenes, thereby inhibiting cancer progression .

Case Study: Inhibition of Protein Kinases

A study demonstrated that modified 7-deazapurines could effectively inhibit RET family kinases, which are involved in several cancers, including breast and thyroid cancer. The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and metastasis .

Enzyme Modulation

The compound has shown promise in selectively modulating epigenetic enzymes, particularly histone methyltransferases. This modulation is significant for treating various diseases linked to epigenetic dysregulation, such as neurodegenerative disorders and metabolic diseases .

Applications in Histone Methylation

The ability to influence histone methylation patterns through compounds like this compound opens avenues for new therapeutic strategies targeting diseases characterized by aberrant gene expression due to faulty epigenetic regulation .

Synthetic Methodologies

Recent advancements in synthetic chemistry have leveraged this compound for novel chemical transformations. One notable method involves ferrocene-catalyzed C–H imidation reactions that introduce functional groups at specific positions on the deazapurine scaffold. This technique allows for the generation of a library of derivatives that can be screened for biological activity .

Table: Summary of Synthetic Approaches

| Methodology | Description | Yield (%) |

|---|---|---|

| C–H Imidation | Ferrocene-catalyzed reaction with N-imidyl peroxyesters | Moderate |

| Classical Nucleophilic Substitution | Traditional methods for introducing substituents | Variable |

| Cross-Coupling Reactions | Utilizing halogenated derivatives for modifications | High |

Other Biological Activities

Beyond cancer treatment and enzyme modulation, this compound has been explored for its antiviral properties. Research suggests that it may play a role in preventing viral infections by interfering with viral replication mechanisms. This potential application is particularly relevant for diseases such as HIV/AIDS, where modulation of viral activity can significantly impact disease progression .

Wirkmechanismus

The mechanism of action of 6-Pyrrolidino-7-deazapurine involves its incorporation into DNA and RNA, where it can cause DNA damage and inhibit protein synthesis. This is achieved through intracellular phosphorylation, which activates the nucleoside derivatives and allows them to be incorporated into nucleic acids . The compound also interacts with various enzymes, enhancing its biological activity .

Vergleich Mit ähnlichen Verbindungen

7-deazapurine: The parent compound, lacking the pyrrolidine ring.

7-deazaadenosine: A derivative with potent cytostatic effects.

7-deazaguanine: Another derivative with unique biological activities.

Uniqueness: 6-Pyrrolidino-7-deazapurine stands out due to the presence of the pyrrolidine ring, which enhances its chemical stability and biological activity.

Biologische Aktivität

6-Pyrrolidino-7-deazapurine (6-PdAP) is a synthetic compound belonging to the class of 7-deazapurines, characterized by the absence of a nitrogen atom at the 7th position, which is replaced by a carbon atom. This structural modification, along with the incorporation of a pyrrolidine ring at the 6-position, enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.

Anticancer Properties

Research indicates that 6-PdAP exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through several mechanisms:

- DNA Damage Induction : 6-PdAP can be incorporated into DNA, leading to structural modifications that result in DNA damage and subsequent apoptosis in cancer cells.

- Inhibition of Protein Synthesis : The compound interferes with the normal synthesis of proteins essential for cancer cell survival and growth.

A study demonstrated that derivatives of 6-PdAP exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antiviral Activity

In addition to its anticancer effects, 6-PdAP has been studied for its antiviral properties. It has shown efficacy in inhibiting viral replication, particularly in RNA viruses. The mechanism involves:

- Interference with Viral RNA : By mimicking natural nucleosides, 6-PdAP can be incorporated into viral RNA, disrupting viral replication processes.

Studies have indicated that compounds similar to 6-PdAP can effectively inhibit the replication of viruses such as HIV and Hepatitis C .

The biological activity of 6-PdAP can be attributed to its ability to interact with various biological targets:

- Protein-Protein Interactions : It serves as a cross-linker in Chemical Cross-linking Mass Spectrometry (CXMS), allowing researchers to study protein interactions more effectively. This application is crucial for understanding cellular signaling pathways and disease mechanisms.

- Enzyme Inhibition : The compound interacts with specific enzymes involved in nucleic acid metabolism, enhancing its biological activity and therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 6-PdAP:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Deazapurine | Lacks nitrogen at position 7 | Antiviral and anticancer properties |

| 6-Methyl-7-deazapurine | Methyl group at position 6 | Similar antiviral activity |

| 2-Amino-6-chloropurine | Chlorine substitution at position 6 | Anticancer activity |

The presence of the pyrrolidine ring in 6-PdAP distinguishes it from other deazapurines, potentially enhancing its solubility and bioavailability while providing unique interaction profiles with biological targets .

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of 6-PdAP on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests that 6-PdAP could be developed into a novel anticancer agent.

- Antiviral Research : In vitro studies demonstrated that derivatives of 6-PdAP inhibited the replication of Hepatitis C virus by up to 70%. This highlights its potential as a therapeutic candidate for viral infections.

- Proteomics Application : In a proteomics study using CXMS, researchers utilized 6-PdAP as a cross-linker to identify protein interactions involved in signaling pathways associated with cancer progression. The findings provided insights into potential therapeutic targets for intervention.

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEVZVZLDUSNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403199 | |

| Record name | 6-Pyrrolidino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90870-68-1 | |

| Record name | 6-Pyrrolidino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.